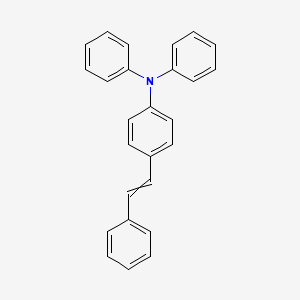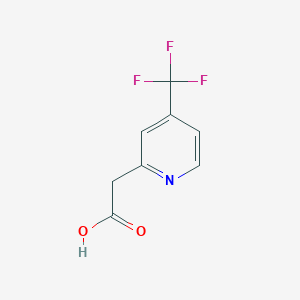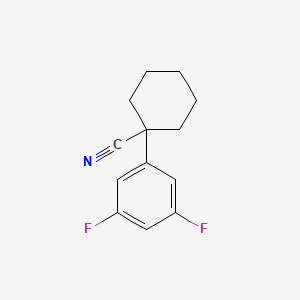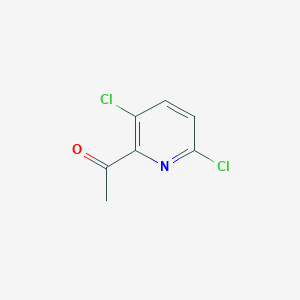
1-(3,6-Dichloropyridin-2-YL)ethanone
説明
1-(3,6-Dichloropyridin-2-YL)ethanone is a chemical compound with the CAS Number: 1260902-17-7 and a molecular formula of C7H5Cl2NO . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H5Cl2NO .Physical and Chemical Properties Analysis
This compound has a molecular weight of 190.03 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The physical form can be liquid, semi-solid, solid, or lump .科学的研究の応用
Catalytic Behavior in Polymerization : 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, a derivative of 1-(3,6-Dichloropyridin-2-yl)ethanone, has been used to prepare tridentate ligands coordinating with iron and cobalt for catalyzing ethylene reactivity, showing good catalytic activities in ethylene polymerization (Sun et al., 2007).
Fluorophore-based Nicotinonitriles Synthesis : A protocol for the synthesis of nicotinonitriles, incorporating pyrene or fluorene moieties, has been developed. These compounds, related to this compound, exhibit strong blue-green fluorescence, suggesting applications in materials science (Hussein, El Guesmi, & Ahmed, 2019).
Antimicrobial Activity : 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound related to this compound, demonstrated significant antimicrobial activity with promising minimum inhibitory concentrations (Salimon, Salih, & Hussien, 2011).
Biocidal Properties of Fluoro-Boron Complexes : Coordinatively saturated difluoroboron(III) compounds, synthesized using ligands derived from this compound, have demonstrated potential as fungicides and bactericides, indicating their use in biological control (Saxena & Singh, 1994).
Antiangiogenic and Growth Inhibitory Effects : Novel dienone pyridine ethanone curcumin analogues, synthesized from this compound, showed tumor growth inhibition and antiangiogenic effects in vivo, suggesting their potential in cancer research (Chandru et al., 2008).
Microwave-assisted Synthesis of Antibacterial Compounds : 1-(4-(piperidin-1-yl) phenyl) ethanone, a derivative of this compound, has been synthesized and screened for antibacterial activity, demonstrating its utility in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Safety and Hazards
生化学分析
Biochemical Properties
1-(3,6-Dichloropyridin-2-YL)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and leading to changes in the metabolism of other compounds . Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation . In in vitro studies, the compound has been shown to maintain its activity for extended periods, making it suitable for long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into different metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels . The compound’s metabolism involves both phase I and phase II reactions, including oxidation, reduction, and conjugation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For instance, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy metabolism .
特性
IUPAC Name |
1-(3,6-dichloropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDFYBQMWYPYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1394814.png)
![8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1394818.png)
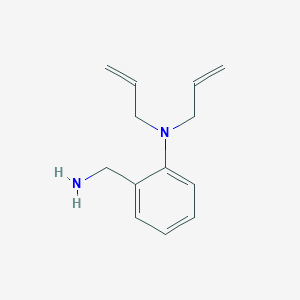
![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)
![4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1394825.png)
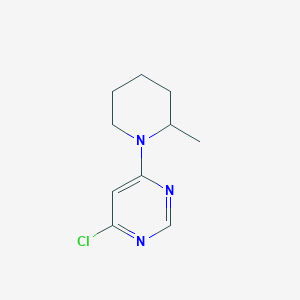
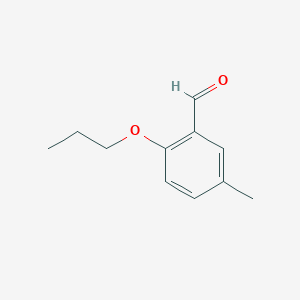
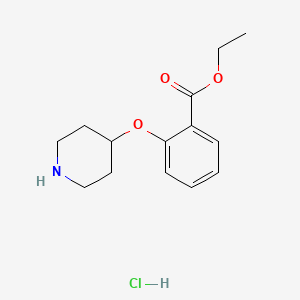
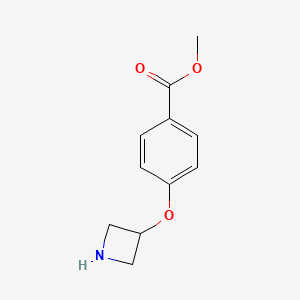
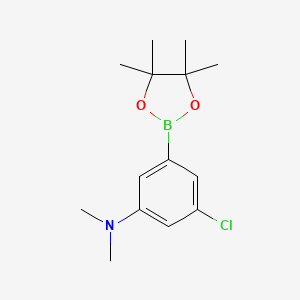
![4-[(3-Amino-2-pyridinyl)amino]-2-butanol](/img/structure/B1394834.png)
